4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound known for its significant biological and pharmaceutical properties. This compound is a nucleoside analog, which means it mimics the structure of nucleosides, the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with biological systems in ways that can inhibit or modify cellular processes, making it a valuable tool in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrimidine derivative with a ribose sugar moiety can yield the desired nucleoside analog. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the ribose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes and mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer treatments, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its incorporation into nucleic acids, where it can inhibit or alter the function of enzymes involved in DNA and RNA synthesis. This can lead to the disruption of cellular processes, making it effective as an antiviral or anticancer agent. The compound targets specific molecular pathways, such as the inhibition of ribosome function and RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Toyocamycin: An analog of adenosine that blocks RNA synthesis and ribosome function.
Tubercidin: Another nucleoside analog with antiviral properties.
Sangivamycin: Known for its antiviral and anticancer activities.
Formycin: A nucleoside analog with potential therapeutic applications.
Uniqueness
What sets 4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile apart is its specific structure, which allows for unique interactions with biological molecules. Its ability to inhibit specific enzymes and pathways makes it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C13H15N5O4 |
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Molecular Weight |
305.29 g/mol |
IUPAC Name |
4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H15N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-3-6(2-14)8-10(15)16-5-17-11(8)18/h3,5,7,9,12,19-21H,4H2,1H3,(H2,15,16,17) |
InChI Key |
DUDRTIFDZYRYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O)O |
Origin of Product |
United States |
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